molecular formula C8H14ClNO B15275893 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride

Cat. No.: B15275893
M. Wt: 175.65 g/mol
InChI Key: XDXYOMLALNQELX-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-Ethyl-5-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{2-Ethyl-5-methylpyrrolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted pyrrolidine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-Ethyl-5-methylpyrrolidine and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.

Major Products Formed

    Substituted Pyrrolidine Derivatives: Formed through nucleophilic substitution.

    2-Ethyl-5-methylpyrrolidine: Formed through hydrolysis.

    Alcohol Derivatives: Formed through reduction.

Scientific Research Applications

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-ethylpyrrolidine-1-carbonyl chloride
  • 2-Ethyl-5-methylpyrrolidine-1-carboxylic acid
  • 2-Ethyl-5-methylpyrrolidine-1-methanol

Uniqueness

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Biological Activity

2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and findings from recent research studies.

  • Chemical Formula : C8H14ClNO
  • Molecular Weight : 175.66 g/mol
  • Structure : The compound features a pyrrolidine ring with an ethyl and methyl substituent, along with a carbonyl chloride functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It can function as a ligand in receptor binding studies, potentially acting as an agonist or antagonist depending on the specific receptor involved.

Research Applications

The compound has been utilized in various scientific research applications:

  • Enzyme Interactions : It is used to study interactions with enzymes, contributing to the understanding of enzyme kinetics and inhibition mechanisms.
  • Ligand Studies : The compound serves as a ligand in receptor binding assays, aiding in the characterization of receptor-ligand interactions.

Therapeutic Potential

This compound shows promise in drug development:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, spirooxindoles related to pyrrolidine have been identified as potent MDM2 inhibitors, showcasing the potential for similar derivatives to impact cancer treatment .
  • Neuropharmacology : The compound's structural characteristics suggest possible applications in neuropharmacology, particularly in targeting neuropeptide systems involved in stress and appetite regulation .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
Identified spirooxindoles as potent MDM2 inhibitors with high affinity and oral bioavailability.
Demonstrated that pyrrolidine derivatives showed significant activity against cancer cell lines (e.g., MCF-7 and HeLa).
Explored the relaxin-3/RXFP3 system, indicating potential therapeutic applications in stress response modulation.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-ethyl-5-methylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO/c1-3-7-5-4-6(2)10(7)8(9)11/h6-7H,3-5H2,1-2H3

InChI Key

XDXYOMLALNQELX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1C(=O)Cl)C

Origin of Product

United States

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